molecular formula C15H23NO B2403211 N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine CAS No. 416866-60-9

N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine

Cat. No.: B2403211
CAS No.: 416866-60-9
M. Wt: 233.355
InChI Key: VRCVGHBHEXKNQS-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine is an organic compound that belongs to the class of secondary amines. This compound is characterized by the presence of a methoxyphenyl group attached to a cyclohexane ring, which is further substituted with a methyl group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine typically involves the alkylation of primary amines. One common method is the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reducing agents are powerful and selective, allowing for the reduction of different functional groups without affecting reducible substituents like nitro and chloride groups .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reduction methods. The choice of catalyst and reaction conditions may vary to optimize yield and purity. For instance, the use of tin or iron catalysts can be employed to achieve efficient reduction of nitriles and amides .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of secondary amines .

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may act as an agonist or antagonist at certain receptor sites, leading to various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine is unique due to its specific structural features, such as the methoxyphenyl group and the cyclohexane ring with a methyl substitution. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-7-9-14(10-8-12)16-11-13-5-3-4-6-15(13)17-2/h3-6,12,14,16H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCVGHBHEXKNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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